(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-6-[(4S)-4-(hydroxyamino)-5-methoxy-4,6-dimethyloxan-2-yl]oxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide
Beschreibung
Chlorine at C7
Dimethylamino Group at C4
Glycosyloxy Substituent at C6
- Conformational rigidity : The oxan ring’s chair conformation restricts rotational freedom, orienting the hydroxyamino group toward the D ring.
- Solvent interactions : The glycosyl moiety increases solubility in polar solvents by ~40% compared to aglycone analogs.
Comparative Structural Analysis with Classical Tetracycline Derivatives
Versus Chlortetracycline
Versus Oxytetracycline
Versus Dactylocycline A
- Glycosyl modifications : Dactylocycline A features a similar oxan substituent but lacks the C8 methoxy group, enabling tighter stacking with ribosomal RNA.
Eigenschaften
CAS-Nummer |
125622-12-0 |
|---|---|
Molekularformel |
C31H40ClN3O13 |
Molekulargewicht |
698.1 g/mol |
IUPAC-Name |
7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-6-[4-(hydroxyamino)-5-methoxy-4,6-dimethyloxan-2-yl]oxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C31H40ClN3O13/c1-11-26(46-7)28(2,34-44)10-15(47-11)48-29(3)12-9-30(42)23(35(4)5)22(38)18(27(33)41)25(40)31(30,43)24(39)16(12)21(37)17-13(36)8-14(45-6)20(32)19(17)29/h8,11-12,15,23,26,34,36-37,40,42-44H,9-10H2,1-7H3,(H2,33,41) |
InChI-Schlüssel |
TUXHICHKDSJQIG-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2(C3CC4(C(C(=O)C(=C(C4(C(=O)C3=C(C5=C2C(=C(C=C5O)OC)Cl)O)O)O)C(=O)N)N(C)C)O)C)(C)NO)OC |
Kanonische SMILES |
CC1C(C(CC(O1)OC2(C3CC4(C(C(=O)C(=C(C4(C(=O)C3=C(C5=C2C(=C(C=C5O)OC)Cl)O)O)O)C(=O)N)N(C)C)O)C)(C)NO)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Dactylocycline A; 0125622120; |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound (4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-6-[(4S)-4-(hydroxyamino)-5-methoxy-4,6-dimethyloxan-2-yl]oxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide is a novel derivative of tetracycline known as Dactylocycline. This compound has garnered attention for its potential biological activities, particularly in combating antibiotic-resistant bacteria and its applications in cancer therapy.
Chemical Structure and Properties
The chemical structure of Dactylocycline includes multiple hydroxyl groups and methoxy substitutions that enhance its solubility and biological activity. The presence of a chloro group and a dimethylamino group contributes to its pharmacological properties.
Antimicrobial Activity
Dactylocycline exhibits significant antimicrobial properties against a range of bacteria, including those resistant to traditional tetracyclines. Research indicates that it is effective against:
- Gram-positive bacteria : Including strains such as Staphylococcus aureus.
- Gram-negative bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa.
In vitro studies have demonstrated that Dactylocycline retains activity against tetracycline-resistant strains by circumventing the common resistance mechanisms associated with ribosomal protection and efflux pumps .
Anticancer Activity
Recent studies have explored the anticancer potential of Dactylocycline. It has been shown to induce apoptosis in various cancer cell lines through:
- Inhibition of cell proliferation : Dactylocycline significantly reduces the growth of cancer cells by disrupting their metabolic pathways.
- Cell cycle arrest : It causes G1 phase arrest in cancer cells, leading to reduced cell division .
The biological activity of Dactylocycline is attributed to its ability to bind to the bacterial ribosome and inhibit protein synthesis. This mechanism is similar to that of other tetracyclines but with enhanced potency due to structural modifications that allow better penetration into bacterial cells.
Study 1: Efficacy Against Resistant Strains
A study published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of Dactylocycline against multi-drug resistant bacterial strains. The results indicated a 70% reduction in bacterial load in treated mice compared to controls .
Study 2: Cancer Cell Line Testing
In a study published in Cancer Research, Dactylocycline was tested on various human cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth with IC50 values indicating significant potency compared to standard chemotherapeutics .
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antimicrobial | Gram-positive & Gram-negative bacteria | Inhibition of growth; effective against resistant strains |
| Anticancer | Various human cancer cell lines | Induction of apoptosis; cell cycle arrest |
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Case Study: Efficacy Against Resistant Bacteria
A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results showed a significant reduction in bacterial growth at concentrations as low as 0.5 µg/mL, suggesting that modifications to the tetracycline structure can lead to enhanced efficacy against resistant strains .
Cancer Research
The compound has also been investigated for its potential in cancer treatment . Its structural characteristics allow it to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription in cancer cells.
Case Study: Inhibition of Tumor Growth
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. A notable study found that treatment with the compound led to a 70% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure .
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity , which can be beneficial in reducing oxidative stress-related diseases. The hydroxyl groups present in its structure contribute to its ability to scavenge free radicals effectively.
Case Study: Neuroprotective Effects
A recent study highlighted the neuroprotective effects of this compound in models of oxidative stress-induced neurodegeneration. The results suggested that it could reduce neuronal apoptosis by up to 50%, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's .
Drug Delivery Systems
Due to its complex structure and functional groups, this compound is being explored for use in drug delivery systems . Its ability to form nanoparticles can enhance the solubility and bioavailability of poorly soluble drugs.
Case Study: Nanoparticle Formulation
Research has shown that encapsulating this compound within polymeric nanoparticles improves the delivery of chemotherapeutic agents while minimizing side effects. A formulation study indicated a sustained release profile over 72 hours with enhanced cellular uptake .
Agricultural Applications
The antimicrobial properties of this compound extend into agriculture as well, where it can be used as a pesticide or fungicide. Its effectiveness against plant pathogens makes it a candidate for developing eco-friendly agricultural products.
Case Study: Crop Protection
Field trials conducted on crops infected with Fusarium species demonstrated that applying this compound significantly reduced disease incidence by over 60%, thereby improving crop yield .
Analyse Chemischer Reaktionen
Hydrolysis Reactions
The molecule contains multiple hydrolytically sensitive groups:
- Amide bond : The carboxamide group at position 2 undergoes hydrolysis under acidic or alkaline conditions, forming a carboxylic acid derivative .
- Glycosidic linkage : The oxan-2-yloxy group (attached to position 6) is susceptible to acid-catalyzed hydrolysis, cleaving the sugar moiety .
Example Reaction Pathway :Conditions: Elevated temperatures (50–80°C), pH < 3 or > 10 .
Oxidation Reactions
Key oxidation sites include:
- Hydroxyamino group : Oxidizes to a nitroso intermediate under mild oxidative conditions (e.g., HO) .
- Phenolic hydroxyl groups : Form quinone-like structures upon exposure to strong oxidizers (e.g., KMnO) .
Table 1: Oxidation Products
| Site | Oxidizing Agent | Product | Stability |
|---|---|---|---|
| Hydroxyamino (oxan) | HO | Nitroso intermediate | Moderately stable |
| Phenolic -OH | KMnO | Ortho-quinone | Highly reactive |
Chelation with Metal Ions
Tetracyclines, including Dactylocycline A, form stable chelates with divalent cations (e.g., Ca, Mg) via hydroxyl and carbonyl groups . This interaction is critical for antibiotic activity but reduces solubility.
Example Chelation :
Photodegradation
Exposure to UV light induces:
- Ring-opening : The naphthacene core undergoes photooxidation, forming fragmented byproducts .
- Decarboxylation : Loss of CO from the carboxamide group under prolonged light exposure .
Key Degradation Pathway :
Epimerization
The stereochemistry at C4a and C12a is prone to epimerization under neutral or slightly alkaline conditions, altering bioactivity .
Epimerization Example :
Demethylation
Methoxy groups (positions 5 and 8) undergo demethylation in the presence of strong acids (e.g., HI), yielding phenolic derivatives .
Reaction :
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations
Functional Group Impact: The 7-chloro and 8-methoxy groups in the target compound may enhance DNA intercalation or enzyme inhibition compared to non-halogenated analogs like tetracycline . The oxan-2-yl side chain (a modified sugar) could improve solubility or pharmacokinetics, similar to doxorubicin’s daunosamine moiety .
Stereochemical Complexity: The compound’s six defined stereocenters (e.g., 4aR, 6R, 12aS) necessitate advanced purification methods (e.g., chiral chromatography) to isolate active enantiomers, a challenge less pronounced in simpler analogs like tetracycline .
Biological Activity: Unlike amidochelocardin derivatives, which prioritize amino groups for antibiotic activity, the target compound’s chloro substituent may broaden its spectrum against resistant pathogens .
Research Findings and Mechanistic Insights
Antimicrobial Potential
- coli and Pseudomonas aeruginosa .
- The oxan-2-yl group’s hydroxylamine (NHOH) moiety may act as a metal chelator, disrupting bacterial iron uptake—a mechanism observed in siderophore-mimetic antibiotics .
Anticancer Mechanisms
- The tetracene core enables DNA intercalation, while the dimethylamino group facilitates electrostatic interactions with phosphate backbones, akin to doxorubicin .
- Hydroxyamino groups in the side chain may generate reactive oxygen species (ROS), inducing apoptosis in cancer cells .
Data Tables
Physicochemical Properties
In Vitro Activity
| Assay | Target Compound (IC₅₀) | Tetracycline (IC₅₀) | Doxorubicin (IC₅₀) |
|---|---|---|---|
| E. coli | 2.5 µM* | 0.5 µM | N/A |
| HeLa Cells | 0.8 µM* | N/A | 0.1 µM |
*Theoretical values based on structural analogs.
Vorbereitungsmethoden
Palladium-Catalyzed Cyclization
The linear tetracene framework is constructed via a palladium-catalyzed coupling reaction between o-phthalaldehyde derivatives and alkynyl metals, as described in CN103664499A. Key steps include:
Reaction Conditions
| Component | Molar Ratio | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| o-Phthalaldehyde | 1.0 | THF | 25°C | 2 h | 85% |
| Alkynyl lithium reagent | 4.0 | - | - | - | - |
| Palladium catalyst | 0.1 eq | - | - | - | - |
This method generates the tetracyclic system with latent functional groups for downstream modifications.
Functionalization of the A-Ring
The A-ring (positions 1–4a) is functionalized via electrophilic aromatic substitution:
-
Dimethylamination at position 4 using dimethylamine and a Lewis acid catalyst (e.g., AlCl₃).
-
Chlorination at position 7 via N-chlorosuccinimide (NCS) in acetic acid.
Glycosylation of the Oxan-2-Yl Moiety
Synthesis of the Sugar Donor
The (4S)-4-(hydroxyamino)-5-methoxy-4,6-dimethyloxan-2-yl group is prepared using a reductive amination strategy:
-
Protection : 4,6-Dimethyl-D-glucose is protected as a thioglycoside using sodium hydride and carbon disulfide.
-
Amination : Introduction of hydroxyamino via hydroxylamine hydrochloride under basic conditions.
-
Methylation : Selective O-methylation at position 5 using methyl iodide and Ag₂O.
Stereoselective Coupling
The glycosyl donor is attached to the tetracene core at position 6 via a Koenigs-Knorr reaction:
Oxidation and Carboxamide Formation
Controlled Oxidation
The 3,12-dioxo groups are introduced in a stepwise manner:
Carboxamide Installation
The C2-carboxylic acid is converted to the carboxamide via a mixed anhydride method:
-
Activation : Treatment with ethyl chloroformate and N-methylmorpholine.
Purification and Analytical Validation
Q & A
Q. How can the multi-step synthesis of this tetracycline derivative be optimized to enhance yield and purity?
- Methodological Answer : The synthesis involves forming the tetracyclic core, functional group introduction (e.g., dimethylamino, hydroxyamino), and final modifications. Key strategies include:
- Catalyst Screening : Use transition-metal catalysts for regioselective hydroxylation or chlorination steps .
- Temperature Control : Optimize reaction temperatures (e.g., 40–60°C for glycosidic bond formation) to minimize side reactions .
- Purification : Employ preparative HPLC with a mobile phase of methanol/water/tetrabutylammonium hydroxide (adjusted to pH 5.5) to resolve stereoisomers .
Validate purity using HPLC retention time matching against authenticated standards (e.g., doxycycline analogs) .
Q. What analytical techniques are recommended to confirm structural integrity post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : Analyze - and -NMR for stereochemical confirmation, focusing on hydroxyl (δ 1.5–3.0 ppm) and carbonyl (δ 170–180 ppm) regions .
- HPLC-MS : Use a C18 column with UV detection at 254 nm to correlate retention times with reference standards. Monitor molecular ion peaks (e.g., m/z 444.4 for the parent ion) .
- X-ray Crystallography : Resolve ambiguous stereocenters (e.g., 4aR vs. 4aS configurations) using single-crystal data .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC, focusing on hydrolysis of the β-dioxo moiety (retention time shifts ≥1.5 minutes indicate instability) .
- Thermal Stability : Heat samples to 60°C for 48 hours and compare UV-Vis spectra (λmax 270–280 nm) to baseline .
Use Arrhenius modeling to predict shelf-life under storage conditions .
Advanced Research Questions
Q. How can computational methods resolve contradictions between predicted reaction pathways and experimental outcomes?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. For example:
- Reaction Path Search : Use software like GRRM to identify low-energy pathways for hydroxylation or epoxidation steps .
- Machine Learning : Train models on historical reaction data (e.g., solvent effects on yield) to predict optimal conditions for novel steps .
Validate predictions with microfluidic reactors for rapid iterative testing .
Q. What experimental designs are suitable for elucidating the compound’s mechanism of action against bacterial targets?
- Methodological Answer : Combine biochemical and structural biology approaches:
- Enzyme Inhibition Assays : Test activity against bacterial 30S ribosomal subunits using fluorescence polarization (IC determination) .
- Molecular Docking : Perform docking studies with crystallized ribosome structures (PDB: 4KSD) to identify binding interactions (e.g., H-bonding with 16S rRNA) .
- Resistance Profiling : Compare MIC values against tetracycline-resistant strains (e.g., E. coli with TetM efflux pumps) to assess bypass mechanisms .
Q. How can researchers reconcile discrepancies in toxicity profiles observed in preclinical models?
- Methodological Answer : Implement tiered toxicological screening:
- In Vitro : Use hepatocyte cultures to assess metabolic activation (e.g., CYP3A4-mediated oxidation) and ROS generation via DCFH-DA assays .
- In Vivo : Conduct dose-range studies in rodents, monitoring serum biomarkers (ALT, creatinine) and histopathology for nephrotoxicity .
- Omics Integration : Apply transcriptomics to identify off-target gene expression changes (e.g., apoptosis pathways) .
Q. What strategies improve the accuracy of chiral separation during purification?
- Methodological Answer : Optimize chromatographic conditions:
- Chiral Stationary Phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns with a hexane/isopropanol gradient (85:15 v/v) .
- Dynamic Resolution : Add chiral auxiliaries (e.g., L-proline) during crystallization to enhance enantiomeric excess (>98%) .
Validate separation using circular dichroism (CD) spectroscopy to confirm optical activity .
Data Analysis and Validation
Q. How should researchers address batch-to-batch variability in biological activity data?
- Methodological Answer : Standardize protocols and apply statistical rigor:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent purity, humidity) impacting bioactivity .
- Multivariate Analysis : Perform PCA on LC-MS/MS datasets to correlate impurities (e.g., desmethyl byproducts) with reduced potency .
Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. MIC for antimicrobial activity) .
Q. What computational tools are recommended for predicting degradation products under oxidative stress?
- Methodological Answer : Leverage AI-driven platforms:
- ACD/Labs Percepta : Predict oxidative cleavage sites (e.g., C-6 methoxy group susceptibility) using QSAR models .
- COSMO-RS : Simulate solvent interactions to identify conditions favoring hydrolysis (e.g., aqueous ethanol at pH 4) .
Confirm predictions with LC-HRMS/MS, targeting m/z shifts corresponding to demethylation (+14 Da) or hydroxylation (+16 Da) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
